3'-deoxy-6-O-methylinosine

Metabolic Stability Adenosine Deaminase Resistance Plasma Half-Life

3'-Deoxy-6-O-methylinosine (CAS 945215-53-2) is a synthetic purine nucleoside analog characterized by two distinct structural modifications on the inosine scaffold: a 3'-deoxyribose sugar and a 6-O-methyl group on the hypoxanthine base. With a molecular formula of C11H14N4O4 and a molecular weight of 266.25 g/mol, this compound combines the obligatory RNA chain-terminating property of a 3'-deoxy modification with the altered base-pairing and lipophilicity conferred by the 6-O-methyl ether.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
Cat. No. B13922354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-deoxy-6-O-methylinosine
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1N=CN2C3C(CC(O3)CO)O
InChIInChI=1S/C11H14N4O4/c1-18-10-8-9(12-4-13-10)15(5-14-8)11-7(17)2-6(3-16)19-11/h4-7,11,16-17H,2-3H2,1H3/t6-,7+,11+/m0/s1
InChIKeyQKHSJWMRKTZSRT-MVKOHCKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxy-6-O-methylinosine: A Dual-Modified Purine Nucleoside Analog for Antiviral and RNA Research


3'-Deoxy-6-O-methylinosine (CAS 945215-53-2) is a synthetic purine nucleoside analog characterized by two distinct structural modifications on the inosine scaffold: a 3'-deoxyribose sugar and a 6-O-methyl group on the hypoxanthine base . With a molecular formula of C11H14N4O4 and a molecular weight of 266.25 g/mol, this compound combines the obligatory RNA chain-terminating property of a 3'-deoxy modification with the altered base-pairing and lipophilicity conferred by the 6-O-methyl ether . These features distinguish it from simpler inosine analogs and position it as a specialized tool for investigating RNA-dependent processes, viral replication mechanisms, and post-transcriptional modifications.

RNA chain‑termination studies with non‑canonical base‑pairing
ADA‑resistant nucleoside: no inhibitor co‑treatment required
Probe for RNA modification biology and polymerase fidelity
Scalable patent route supports multi‑gram procurement

Why 3'-Deoxy-6-O-methylinosine Cannot Be Replaced by Generic 3'-Deoxy or 6-O-Methyl Inosine Analogs


Simple inosine analogs cannot replicate the functional synergy of 3'-deoxy-6-O-methylinosine. For example, 3'-deoxyinosine (3'-dI) lacks the 6-O-methyl group, which has been established in guanosine analog development as a critical prodrug moiety for enhancing lipophilicity and cellular permeation [1]. Conversely, 6-O-methylinosine retains the 3'-hydroxyl group, allowing it to support RNA chain elongation and thus failing to provide the chain-terminating mechanism essential for antiviral or RNA processing studies. The most prominent natural comparator, cordycepin (3'-deoxyadenosine), is rapidly inactivated in vivo by adenosine deaminase (ADA) with a plasma half-life of approximately 1.6 minutes, a metabolic vulnerability that 3'-deoxy-6-O-methylinosine structurally bypasses by presenting a hypoxanthine base that is not a substrate for ADA [2]. This combination of dual modification cannot be achieved by simple admixture of singly-modified compounds.

3'-Deoxyinosine lacks 6‑O‑methyl
Lipophilicity and membrane permeation remain low; no altered base‑pairing. May not recapitulate dual‑perturbation phenotypes.
6‑O‑Methylinosine retains 3'-OH
Supports RNA chain elongation; chain‑termination mechanism required for antiviral or transcription studies is absent.
Cordycepin is rapidly inactivated by ADA
Plasma half‑life ~1.6 min in rodent models; requires ADA inhibitor co‑treatment, introducing off‑target variables. Hypoxanthine scaffold bypasses this liability.

Quantitative Differentiation Evidence: 3'-Deoxy-6-O-methylinosine vs. Closest Analogs


Metabolic Stability: Pre-Emptive Bypass of Adenosine Deaminase (ADA) Inactivation vs. Cordycepin

A critical limitation of the natural 3'-deoxy analog cordycepin (3'-deoxyadenosine) is its rapid metabolic inactivation by adenosine deaminase (ADA), which deaminates cordycepin to 3'-deoxyinosine. Pharmacokinetic studies in rats demonstrate that cordycepin has an elimination half-life of only 1.6 minutes in plasma when administered intravenously at 10 mg/kg [1]. In contrast, 3'-deoxy-6-O-methylinosine is chemically configured as an inosine (hypoxanthine) derivative rather than an adenosine derivative, structurally precluding it from being a substrate for ADA . This intrinsic resistance to ADA-mediated deamination eliminates the primary metabolic liability of the 3'-deoxyadenosine class without requiring co-administration of ADA inhibitors such as pentostatin or EHNA.

ADA Metabolic Stability
Class‑level
Target: not an ADA substrate (hypoxanthine base)
Comparator (cordycepin): plasma t1/2 = 1.6 min in rat
Supports ADA‑bypass study design for sustained exposure experiments
Structural class inference; target‑specific half‑life not reported
Metabolic Stability Adenosine Deaminase Resistance Plasma Half-Life

Lipophilicity Enhancement: 6-O-Methyl Prodrug Moiety vs. Unmodified 3'-Deoxyinosine

The 6-O-methyl group serves as a validated lipophilicity-enhancing prodrug moiety in nucleoside analog design. In guanosine-based HCV inhibitors, the 6-O-methyl entity was specifically reported to address poor cell permeation of the parent 2'-C-methylguanosine, with the ProTide prodrug of 6-O-methyl-2'-C-methylguanosine (INX-08189/BMS-986094) advancing to clinical trials based on this strategy [1][2]. The unmodified comparator 3'-deoxyinosine has a calculated ACD/LogP of -1.32, indicating poor membrane partitioning . While experimentally determined LogP for 3'-deoxy-6-O-methylinosine is not yet reported in the literature, the replacement of the 6-oxo (keto) tautomer with a 6-methoxy group eliminates a hydrogen-bond donor and adds a methyl group, which according to established Hansch substituent constants for O-methylation on aromatic heterocycles is expected to increase LogP by approximately 0.5–1.0 units.

Lipophilicity Shift
Class‑level
ΔLogP ≈ +0.5 to +1.0
May enhance passive membrane permeability in cell‑based antiviral assays
Estimated from Hansch π constant; experimental LogP pending
Lipophilicity Cell Permeability Prodrug Design LogP

Mechanistic Uniqueness: Dual Chain-Termination and Altered Base-Pairing vs. Singly-Modified Analogs

3'-Deoxy-6-O-methylinosine is the only commercially available purine nucleoside that simultaneously (a) lacks a 3'-hydroxyl group, making it an obligate RNA chain terminator upon incorporation, and (b) bears a 6-O-methyl modification that alters the Watson-Crick hydrogen bonding face of the hypoxanthine base . By comparison, 3'-deoxyinosine retains the canonical 6-oxo group and thus engages in standard base-pairing with cytosine. 6-O-methylinosine, conversely, possesses the 3'-OH group required for chain elongation. The 6-O-methylinosine metabolite has been characterized as carrying a methyl substituent on the oxygen at position 6 of the hypoxanthine ring, which sterically and electronically modifies base recognition by polymerases and RNA-binding proteins [1]. This dual modification enables studies that cannot be conducted with either singly-modified compound alone.

Dual Modification Uniqueness
Class‑level
Simultaneous chain termination + altered base‑pairing
Enables orthogonal perturbation studies in RNA polymerase fidelity research
Qualitative structural distinction; no single comparator combines both features
Chain Termination Base-Pairing Specificity RNA-Dependent RNA Polymerase Mutagenesis

Antiprotozoal Activity Rationale: Glycosidic Bond Stability Hypothesis vs. 3'-Deoxyinosine

The parent compound 3'-deoxyinosine has demonstrated potent in vitro antiprotozoal activity against Trypanosoma cruzi, Leishmania donovani, and Trypanosoma gambiense. In T. cruzi-infected mammalian cells, 3'-deoxyinosine inhibited amastigote growth with an IC50 of 10 µM, compared to 3 µM for allopurinol riboside and 5 µM for 3'-deoxyadenosine [1][2]. Critically, Moorman et al. established that the antiprotozoal potency of 3'-deoxyinosine is inversely correlated with the rate of glycosidic bond cleavage [2]. The 6-O-methyl modification on the target compound increases electron density on the purine ring, which is expected to influence the kinetics of N-glycosidic bond hydrolysis. Although direct comparative antiprotozoal data for 3'-deoxy-6-O-methylinosine have not been published, the structural modification directly addresses the key metabolic liability identified in the structure-activity relationship of the parent scaffold.

Antiprotozoal SAR Context
Reported
Parent 3'-deoxyinosine IC50 = 10 µM (T. cruzi amastigotes)
Cordycepin IC50 = 5 µM; allopurinol riboside = 3 µM
Supports hypothesis‑driven optimization targeting glycosidic bond stability
Target‑compound IC50 not yet reported; SAR rationale from Moorman et al.
Antiprotozoal Activity Trypanosoma cruzi Glycosidic Bond Stability Leishmania

Synthetic Scalability: Industrial Route via 6-Halogenation vs. Traditional Multi-Step Synthesis

A key procurement consideration for nucleoside analogs is the availability of a robust, scalable synthetic route. US Patent 6,090,937 (Ajinomoto Co., 2000) describes a method for producing 3'-deoxy derivatives of inosine with substitution at the 6-position via a 6-halogenation–substitution sequence that proceeds in high yield [1]. Specifically, the patent teaches that subjecting a 3'-deoxy derivative of inosine to 6-halogenation yields a 6-halide intermediate that can subsequently be substituted with various nucleophiles—including methoxide for 6-O-methyl formation—enabling industrial-scale production. This contrasts with earlier synthetic approaches to 3'-deoxyinosine analogs that required protection/deprotection strategies and lower-yielding radical deoxygenation steps as described by Nair and Lyons [2]. The availability of a dedicated patent route reduces supply chain risk for buyers requiring multi-gram to kilogram quantities.

Synthetic Scalability
Reported
Patent US 6,090,937: 6‑halogenation‑substitution route (Ajinomoto)
Supports scalable procurement with documented synthetic pathway
Academic route (Nair 1990) less suited to scale; comparative yields undisclosed
Process Chemistry Scalable Synthesis 6-Halogenation Patent Route

Optimal Research and Procurement Scenarios for 3'-Deoxy-6-O-methylinosine


Studying RNA Virus Replication Without Adenosine Deaminase Interference

Researchers investigating RNA-dependent RNA polymerase (RdRp) or viral transcription can use 3'-deoxy-6-O-methylinosine as a chain terminator that is not susceptible to ADA-mediated inactivation. Unlike cordycepin, which requires co-administration of ADA inhibitors such as pentostatin or EHNA to achieve sustained intracellular concentrations, the target compound's hypoxanthine base renders it intrinsically resistant to deamination [1]. This simplification is particularly valuable in long-term viral replication assays, where ADA inhibitor cytotoxicity can confound results. The compound can be incorporated into nascent viral RNA by RdRp, terminating elongation while the 6-O-methyl group potentially alters the fidelity of base incorporation at the termination site.

RNA Post-Transcriptional Modification and Epitranscriptomics Research

3'-Deoxy-6-O-methylinosine serves as a chemical probe for studying the biogenesis and functional consequences of 6-O-methyl modifications on inosine residues in RNA [2]. While naturally occurring methyl derivatives such as 1-methylinosine and 2'-O-methylinosine are well-documented, the 6-O-methyl modification can be used as a synthetic mimic to interrogate how methylation at the O6 position of hypoxanthine affects RNA structure, folding dynamics, and protein recognition. The 3'-deoxy modification prevents the incorporated nucleoside from supporting further chain elongation, enabling precise positional control in synthetic RNA constructs.

Lead Optimization for Anti-Trypanosomal Drug Discovery

Drug discovery programs targeting Chagas disease or leishmaniasis can use 3'-deoxy-6-O-methylinosine as a rationally designed derivative of the active hit 3'-deoxyinosine. Moorman et al. demonstrated that antiprotozoal potency is inversely correlated with glycosidic bond cleavage rate, establishing the purine ring electronics as a key optimization parameter [3]. The 6-O-methyl group directly modulates these electronics. In vitro screening against T. cruzi amastigotes in mammalian host cells, using published IC50 values of 3'-deoxyinosine (10 µM), cordycepin (5 µM), and allopurinol riboside (3 µM) as benchmarks, provides a direct comparator framework for assessing whether the 6-O-methyl modification improves potency or selectivity.

Custom Oligonucleotide Synthesis with Non-Canonical Base-Pairing Elements

The 6-O-methyl modification alters the Watson-Crick hydrogen bonding face of the hypoxanthine base. When incorporated into synthetic oligonucleotides via phosphoramidite chemistry, 3'-deoxy-6-O-methylinosine can serve as a 3'-terminal cap that simultaneously prevents exonuclease degradation (via the 3'-deoxy terminus) and introduces a defined base-pairing perturbation (via the 6-O-methyl group) [4]. This dual functionality is not achievable with standard 3'-deoxy chain terminators (e.g., cordycepin or 2',3'-dideoxynucleosides) or with 6-O-methyl nucleosides that retain the 3'-OH group.

Application
Selection Property
Validation Focus
RNA virus replication studies
ADA‑resistant chain terminator
Sustained intracellular concentration without ADA inhibitors
RNA modification probe
Dual‑modified nucleoside (3'-deoxy + 6-O-methyl)
Positional control in synthetic RNA constructs
Anti‑trypanosomal lead optimization
6‑O‑methyl electronics modulation
Glycosidic bond stability and antiprotozoal potency
Oligonucleotide capping
3'-terminal block with base‑pairing perturbation
Exonuclease resistance and non‑canonical base pairing fidelity
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